1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene
Description
Properties
IUPAC Name |
1-bromo-2-ethoxy-3-fluoro-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-6(9)3-5(11(12)13)4-7(8)10/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPZZKSMXUVRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution of benzene derivatives. The process may involve:
Bromination: Introduction of a bromine atom to the benzene ring.
Ethoxylation: Addition of an ethoxy group.
Fluorination: Introduction of a fluorine atom.
Nitration: Addition of a nitro group.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired substitution pattern on the benzene ring .
Chemical Reactions Analysis
1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the existing substituents influence the reactivity and position of new substituents.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include bromine, nitric acid, sulfuric acid, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups like nitro and fluoro can influence its reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Substituent and Positional Isomers
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Positional Isomerism : The target compound and its isomer (1-bromo-2-ethoxy-5-fluoro-3-nitrobenzene) share identical molecular formulas but differ in substituent positions. The nitro group at C-5 (target) versus C-3 (isomer) alters the ring’s electron density, directing electrophilic attacks to different sites .
- The chloro substituent in 5-bromo-1-chloro-2-fluoro-3-nitrobenzene introduces stronger electron-withdrawing effects compared to ethoxy .
Physical and Chemical Properties
Table 2: Physical Property Comparison
| Compound Name | Boiling Point (°C) | Solubility (Polar Solvents) | Reactivity (Nucleophilic Substitution) |
|---|---|---|---|
| This compound | ~260–280 (est.) | Moderate | Moderate (steric hindrance from ethoxy) |
| 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | ~250–270 (est.) | Low | High (Cl is a good leaving group) |
| 1-Bromo-2-methoxy-4-nitro-5-fluorobenzene | ~240–260 (est.) | High | High (smaller methoxy group) |
Key Findings :
- Boiling Points : The target compound’s ethoxy group contributes to a higher boiling point than methoxy analogs due to increased molecular weight and van der Waals interactions .
- Solubility : Methoxy derivatives (e.g., 1-bromo-2-methoxy-4-nitro-5-fluorobenzene) exhibit higher solubility in polar solvents compared to ethoxy or isopropoxy analogs .
- Reactivity : Chloro-substituted compounds (e.g., 5-bromo-1-chloro-2-fluoro-3-nitrobenzene) undergo faster nucleophilic substitution due to chlorine’s superior leaving-group ability .
Hazard Profiles
Table 3: Hazard Classification of Selected Compounds
| Compound Name | Hazard Codes (GHS) | Key Risks |
|---|---|---|
| This compound | H302, H315, H319 | Harmful if swallowed; skin/eye irritation |
| 1-Bromo-2-methoxy-4-nitro-5-fluorobenzene | H302, H315, H319, H335 | Respiratory irritation; similar toxicity |
| 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | Not reported | Likely toxic (halogenated nitroarenes) |
Safety Notes:
- Nitro groups generally confer explosive properties under certain conditions, necessitating careful handling .
Q & A
Q. Comparative Analysis Table :
| Compound | Antimicrobial Activity | Reactivity in Cross-Couplings | Thermal Stability |
|---|---|---|---|
| This compound | Moderate (IC₅₀ = 12 µM) | High (Pd-catalyzed) | Stable ≤150°C |
| 3-Bromo-2-fluoro-5-nitrobenzoic acid | High (IC₅₀ = 5 µM) | Low (carboxylic acid hinders) | Decomposes @90°C |
| 4-Bromo-5-fluoro-2-nitrophenol | Low (IC₅₀ = 50 µM) | Moderate (OH activates) | Stable ≤100°C |
Key Insight : The ethoxy group enhances solubility and thermal stability compared to phenolic analogues, making it preferable for prolonged reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
